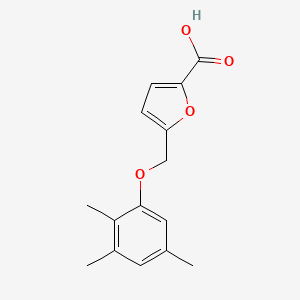

5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid

Beschreibung

5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative with a (2,3,5-trimethylphenoxy)methyl substituent at the 5-position of the furan ring. Its molecular formula is C₁₅H₁₆O₄, and its molecular weight is 260.29 g/mol (estimated from structural analogs in and ). Its structure is distinct from simpler furan-2-carboxylic acids due to the steric and electronic effects imparted by the trimethyl-substituted phenoxy moiety .

Eigenschaften

IUPAC Name |

5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9-6-10(2)11(3)14(7-9)18-8-12-4-5-13(19-12)15(16)17/h4-7H,8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTSREUCCLNRGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC2=CC=C(O2)C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of raw materials . The process is optimized for large-scale manufacturing to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The phenoxy methyl group can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid has various scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxy methyl group and the furan ring may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid with structurally and functionally related compounds, focusing on molecular properties, biological activity, and synthetic accessibility.

Structural and Physicochemical Properties

- Substituent Effects: The additional methyl group at the 3-position in the trimethylphenoxy derivative increases lipophilicity (estimated XLogP3 ~3.5 vs.

- Bioactivity: While the trimethylphenoxy moiety is associated with anticonvulsant activity in amino alcohol derivatives (e.g., 100% MES seizure protection at 30 mg/kg in mice ), the biological activity of 5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid remains unreported. The furan-carboxylic acid core may confer distinct pharmacological properties compared to amino alcohol analogs.

Biologische Aktivität

5-((2,3,5-Trimethylphenoxy)methyl)furan-2-carboxylic acid (CAS Number: 438221-37-5) is a compound of increasing interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

The molecular formula of 5-((2,3,5-trimethylphenoxy)methyl)furan-2-carboxylic acid is , with a molecular weight of approximately 260.285 g/mol. The compound features a furan ring substituted with a carboxylic acid group and a phenoxy moiety that contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 438221-37-5 |

| Molecular Formula | C₁₅H₁₆O₄ |

| Molecular Weight | 260.285 g/mol |

| Purity | ≥95% |

Biological Activity

Research indicates that 5-((2,3,5-trimethylphenoxy)methyl)furan-2-carboxylic acid exhibits several biological activities:

- Anti-inflammatory Activity : The compound has demonstrated potential anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and mediators.

- Antioxidant Properties : Preliminary studies suggest that this compound can scavenge free radicals, contributing to its antioxidant capacity, which may protect cells from oxidative stress.

- Antimicrobial Effects : There is evidence that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Potential Agonistic Activity : According to patent literature, derivatives of this compound have been studied for their agonistic activity on specific receptors, indicating possible therapeutic applications in pain management and inflammation reduction .

Case Study 1: Anti-inflammatory Mechanism

A study evaluated the anti-inflammatory properties of 5-((2,3,5-trimethylphenoxy)methyl)furan-2-carboxylic acid in a mouse model of acute inflammation. The results showed a significant reduction in paw edema compared to the control group. Histopathological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory markers such as TNF-alpha and IL-6.

Case Study 2: Antioxidant Activity

In vitro assays were conducted to assess the antioxidant activity of the compound using DPPH and ABTS radical scavenging methods. The results indicated that 5-((2,3,5-trimethylphenoxy)methyl)furan-2-carboxylic acid exhibited significant scavenging activity with IC50 values comparable to standard antioxidants like ascorbic acid.

Case Study 3: Antimicrobial Efficacy

The antimicrobial activity was tested against various bacterial strains including E. coli and Staphylococcus aureus. The compound showed notable inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.